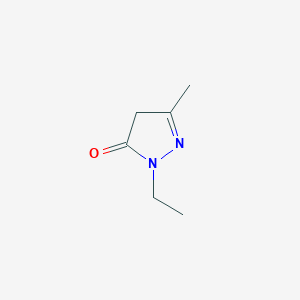

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Übersicht

Beschreibung

“1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one and 5-ethyl-2-methyl-4H-pyrazol-3-one .

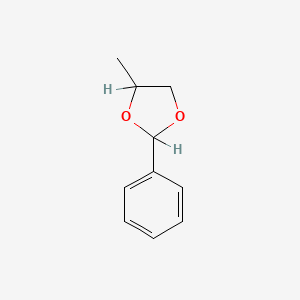

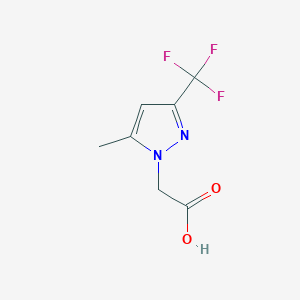

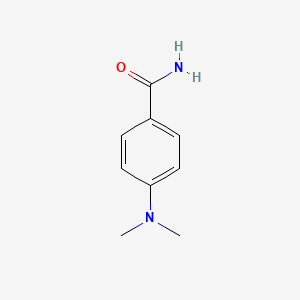

Molecular Structure Analysis

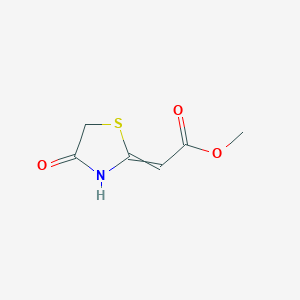

The molecular structure of “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The IUPAC name for this compound is 5-ethyl-2-methyl-4H-pyrazol-3-one .

Chemical Reactions Analysis

While specific chemical reactions involving “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” are not detailed in the available sources, pyrazoles are known to be involved in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The compound “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” has a molecular weight of 126.16 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 126.079312947 g/mol . The topological polar surface area is 32.7 Ų .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and show various biologically vital properties .

Treatment of Various Disorders

Indole derivatives, synthesized using this compound, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antioxidant Medication

1-phenyl-3-methyl-5-pyrazolone, a derivative of the compound, is used as an antioxidant and an intravenous medication to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Synthesis of Medicinal Compounds

1,3-dimethyl-5-pyrazolone, another important pyrazolone derivative of the compound, is an important intermediate in the preparation of some medicinal compounds .

Antibacterial Activity

The compound has been used in solutions that were irradiated at 365 nm for 10 min before adding the cell suspension to determine the antibacterial activity .

Preparation of Unsymmetrically Substituted Systems

The compound has been used in the development of a new regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles for the preparation of unsymmetrically substituted systems of interest as ligands for the estrogen receptor .

Eigenschaften

IUPAC Name |

2-ethyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWKEPROQIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349895 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

CAS RN |

19364-68-2 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

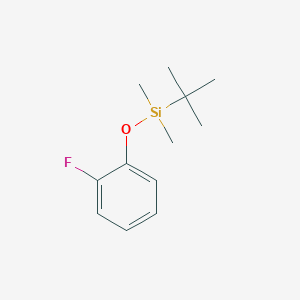

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.